arl protein - 137800-96-5

arl protein

Catalog Number: EVT-1520198
CAS Number: 137800-96-5
Molecular Formula: C9H11ClMgO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The ARF-like protein family, particularly the ARF-like proteins, are a group of functionally diverse GTPases that play critical roles in cellular processes, including membrane trafficking and organelle structure. These proteins share significant sequence identity with the ADP-ribosylation factors, which are known for their involvement in similar cellular functions. The ARF-like proteins are characterized by their ability to bind and hydrolyze guanosine triphosphate, which is crucial for their regulatory functions within the cell.

Source

The information regarding ARF-like proteins is derived from various scientific studies and reviews that explore their structure, function, and implications in cellular biology. Key sources include research articles published in journals such as Nature Reviews Molecular Cell Biology, International Journal of Molecular Sciences, and BMC Biology.

Classification

ARF-like proteins belong to the larger family of GTP-binding proteins and are classified based on their structural features and functional roles. They are categorized into several subfamilies based on sequence similarity and specific biological functions, with notable members including ARL1, ARL3, ARL8A, and ARL11.

Synthesis Analysis

Methods

The synthesis of ARF-like proteins typically involves recombinant DNA technology. This process includes the following steps:

  1. Gene Cloning: The gene encoding the desired ARF-like protein is cloned into an expression vector.
  2. Transformation: The vector is introduced into a suitable host organism, such as Escherichia coli or mammalian cells.
  3. Protein Expression: The host cells are induced to express the protein under controlled conditions.
  4. Purification: The expressed protein is purified using techniques such as affinity chromatography or size-exclusion chromatography.

Technical Details

The purification process often requires specific tags (e.g., His-tag) to facilitate isolation from the host cell lysate. Following purification, the protein's functionality can be verified through assays that measure GTP binding and hydrolysis.

Molecular Structure Analysis

Structure

ARF-like proteins exhibit a conserved structure typical of GTPases, characterized by a GTP-binding domain that includes five key motifs essential for nucleotide binding and hydrolysis. The structural integrity of these proteins is crucial for their function in cellular signaling pathways.

Data

Structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have provided insights into the conformational states of ARF-like proteins when bound to GTP or guanosine diphosphate. These studies reveal how conformational changes facilitate interactions with downstream effectors.

Chemical Reactions Analysis

Reactions

ARF-like proteins undergo several key reactions:

  1. GTP Binding: The binding of guanosine triphosphate induces a conformational change that activates the protein.
  2. GTP Hydrolysis: Hydrolysis of GTP to guanosine diphosphate inactivates the protein, leading to dissociation from effectors.
  3. Effector Interaction: Activated ARF-like proteins interact with various effectors involved in membrane trafficking and cytoskeletal dynamics.

Technical Details

The kinetics of these reactions can be studied using fluorescence resonance energy transfer (FRET) assays or surface plasmon resonance techniques to measure binding affinities and rates of hydrolysis.

Mechanism of Action

Process

The mechanism of action for ARF-like proteins involves a cycle of activation and inactivation through GTP binding and hydrolysis:

  1. Activation: Upon GTP binding, ARF-like proteins adopt an active conformation that allows them to interact with specific effector proteins.
  2. Effector Recruitment: These interactions facilitate various cellular processes, including vesicle formation and transport.
  3. Inactivation: Hydrolysis of GTP leads to a return to an inactive state, resulting in dissociation from effectors and termination of signaling pathways.

Data

Studies have shown that different ARF-like proteins can interact with distinct sets of effectors, suggesting specialized roles in various cellular contexts.

Physical and Chemical Properties Analysis

Physical Properties

ARF-like proteins are generally soluble in aqueous solutions at physiological pH levels and exhibit stability under standard laboratory conditions. Their solubility is crucial for their function within the cytoplasm where they interact with other cellular components.

Chemical Properties

These proteins are sensitive to changes in ionic strength and pH, which can affect their conformation and activity. Additionally, post-translational modifications such as myristoylation or acetylation can influence their membrane localization and functional interactions.

Relevant Data or Analyses

Experimental data indicate that mutations within critical regions of ARF-like proteins can significantly alter their biochemical properties, impacting their role in cellular processes such as vesicle trafficking.

Applications

Scientific Uses

ARF-like proteins have been implicated in several important biological processes, making them targets for research in various fields:

  • Cellular Trafficking: Understanding how these proteins regulate membrane dynamics can provide insights into diseases related to trafficking defects.
  • Cancer Research: Certain ARF-like proteins have been linked to cancer progression; studying their roles may lead to new therapeutic strategies.
  • Neurobiology: Their involvement in neuronal signaling pathways suggests potential applications in understanding neurodegenerative diseases.

Research continues to uncover novel functions for ARF-like proteins, expanding their relevance across multiple scientific domains.

Evolutionary Context & Phylogenetic Classification of ARL Proteins

Phylogenetic Origins within the ARF Family GTPases

ARF-like (ARL) proteins belong to the ADP-ribosylation factor (ARF) family of regulatory GTPases, which diverged from a common ancestral GTPase early in eukaryotic evolution. The ARF family encompasses canonical ARFs, ARLs, SAR1, and ARFRP1, all sharing a conserved GTPase domain but evolving distinct structural and functional features [8]. ARLs are defined by their inability to act as cofactors in cholera toxin-catalyzed ADP-ribosylation—a hallmark of canonical ARFs [6]. Phylogenetically, ARLs cluster into monophyletic clades separate from ARFs, with key divergences including:

  • N-terminal modifications: Unlike ARFs, most ARLs lack N-terminal myristoylation, altering their membrane association mechanisms [8].
  • Interswitch toggle mechanism: ARLs like ARL4 and ARL6 lack the "interswitch toggle" that couples N-terminal conformation to nucleotide state in ARFs, suggesting divergent regulatory modes [6].
  • Functional specialization: ARLs acquired roles beyond vesicle trafficking, including microtubule dynamics, lipid metabolism, and cilia function [8].

Table 1: Key Structural Differences Between ARF and ARL Proteins

FeatureCanonical ARFsARL Proteins
N-terminal myristoylationYes (critical for membrane recruitment)Rare (only ARL1, ARL4s)
Interswitch togglePresentAbsent in ARL4/ARL6
Cholera toxin cofactorYesNo
Primary cellular rolesVesicle coating, lipid remodelingOrganelle identity, cilia, cytoskeleton

Comparative Genomics: Conservation from LECA to Mammals

Comparative genomic analyses reveal that the last eukaryotic common ancestor (LECA) possessed a complex repertoire of at least 16 ARF family GTPases, including 6–8 ancestral ARLs [1] [2]. This ancestral system underwent lineage-specific expansions and losses:

  • Expansion in vertebrates: Mammals harbor >20 ARLs due to whole-genome duplications. For example, ARL13 diversified into ARL13A and ARL13B, with the latter critical for ciliogenesis [3] [8].
  • Losses in simplified eukaryotes: Saccharomyces cerevisiae retains only 3 ARLs (ARL1, ARL2, ARL3) from the ancestral set, reflecting streamlining of membrane trafficking pathways [2] [6].
  • Parasitic adaptations: Parasitic worms (e.g., nematodes) show selective loss of cilium-associated ARLs (ARL3, ARL6, ARL13, ARL16), correlating with the absence of cilia in these organisms [3] [5].

Table 2: Evolution of ARL Complement Across Key Lineages

LineageRepresentative SpeciesARL CountNotable Changes
LECAExtinct ancestor6–8Baseline complexity
MammaliaHomo sapiens22+Duplications (e.g., ARL13A/B, ARL4 paralogs)
FungiSaccharomyces cerevisiae3Loss of ARL6, ARL8, ARL13
Parasitic nematodesAscaris suum4Loss of ciliary ARLs

Subfamily Diversification: ARL1, ARL2/3, ARL4/7, ARL6, ARL8, and ARL13 Clades

ARL proteins diversified into functionally specialized clades, each with conserved roles across eukaryotes:

ARL1 Clade

  • Function: Golgi complex organization. Recruits GRIP-domain tethers (e.g., golgin-245) to the trans-Golgi network for vesicle tethering [6] [8].
  • Regulation: Activated by the exchange factor SYT1 and inactivated by GCS1 GAP. Requires N-terminal myristoylation for membrane binding [6].
  • Conservation: Orthologs in yeast (ARL1), humans, and plants, indicating ancient origin [6].

ARL2/ARL3 Clade

  • Shared traits: Regulate tubulin folding and cargo delivery to cilia via PDE6δ chaperone [3] [8].
  • Divergence:
  • ARL2: Mitochondrial metabolism and microtubule dynamics.
  • ARL3: Ciliary protein trafficking; releases lipidated cargo (e.g., INPP5E) from PDE6δ at ciliary membranes [3].
  • Regulation: ARL3 activation requires ARL13B (GEF) and BART (co-GEF) in cilia [2] [3].

ARL4/ARL7 Clade

  • Membrane remodeling: ARL4 recruits FAPP2 for glucosylceramide transfer during glycosphingolipid synthesis [8].
  • Nuclear functions: ARL4C shuttles into the nucleus to regulate transcription in response to growth signals [8].

ARL6 Clade

  • Cilia-specific role: Directs BBSome coat complex recruitment to ciliary membranes for protein sorting. Mutations cause Bardet-Biedl syndrome [3] [6].

ARL8 Clade

  • Lysosome motility: Recruits HOPS complex and kinesin motors for lysosomal anterograde transport [8].

ARL13 Clade

  • Ciliogenesis: ARL13B maintains ciliary structure and Hedgehog signaling. Binds INPP5E to regulate ciliary phosphoinositides [3].
  • Evolution: Duplicated in vertebrates; ARL13B is essential, while ARL13A is dispensable [3].

ARL16 Clade

  • Emerging role: Regulates Golgi-to-cilia traffic of IFT140 and INPP5E. Knockout alters ciliary length and composition [3].

Table 3: Major ARL Clades and Their Functions

CladeKey MembersCellular FunctionRegulators
ARL1ARL1Golgi tetheringSYT1 (GEF), GCS1 (GAP)
ARL2/3ARL2, ARL3Tubulin folding, ciliary cargo releaseBART/ARL13B (GEF for ARL3)
ARL4/7ARL4A-C, ARL7Lipid transport, transcriptional regulationUnknown GEFs
ARL6ARL6 (BBS3)BBSome recruitment to ciliaUnknown
ARL8ARL8A/BLysosomal motilityHOPS complex
ARL13ARL13A/BCilia structure, Hedgehog signalingBART (co-GEF)
ARL16ARL16IFT140/INPP5E trafficking to ciliaUnknown

Properties

CAS Number

137800-96-5

Product Name

arl protein

Molecular Formula

C9H11ClMgO2

Synonyms

arl protein

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